molecular formula C21H20N2O4 B2609375 [(2-phenylethyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate CAS No. 899998-47-1

[(2-phenylethyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate

Cat. No.: B2609375
CAS No.: 899998-47-1
M. Wt: 364.401
InChI Key: QNOFMFQQHOUTIF-UHFFFAOYSA-N
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Description

[(2-phenylethyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a complex organic compound that belongs to the class of indolizine derivatives. Indolizine compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-phenylethyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indolizine core, followed by the introduction of the 3-acetyl and [(2-phenylethyl)carbamoyl]methyl groups. Common reagents used in these reactions include acetic anhydride, phenylethylamine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can be achieved through the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

[(2-phenylethyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the indolizine ring, leading to a variety of derivatives with potential biological activities.

Scientific Research Applications

[(2-phenylethyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(2-phenylethyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or interfere with viral replication processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[(2-phenylethyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can be compared with other indolizine derivatives and related compounds. Similar compounds include:

    Indole derivatives: These compounds share a similar core structure and exhibit diverse biological activities.

    Benzimidazole derivatives: These compounds also have a bicyclic structure and are known for their antimicrobial and anti-inflammatory properties.

    Carbazole derivatives: These compounds have a tricyclic structure and are studied for their anticancer and antiviral activities.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-15(24)19-13-17(18-9-5-6-12-23(18)19)21(26)27-14-20(25)22-11-10-16-7-3-2-4-8-16/h2-9,12-13H,10-11,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOFMFQQHOUTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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